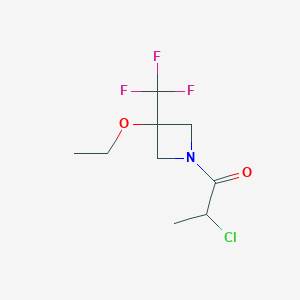

2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one

Description

2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one is a heterocyclic compound featuring a four-membered azetidine ring substituted with ethoxy and trifluoromethyl groups. Its safety profile indicates significant hazards, including flammability, acute toxicity, and environmental risks, necessitating stringent handling precautions (e.g., inert gas handling, protective equipment) .

Properties

IUPAC Name |

2-chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClF3NO2/c1-3-16-8(9(11,12)13)4-14(5-8)7(15)6(2)10/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWGVCAISLCXRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CN(C1)C(=O)C(C)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one is a synthetic organic compound that presents a unique structural profile, combining a chloro substituent, an ethoxy group, and a trifluoromethyl azetidine moiety. This combination of functional groups contributes to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

The compound has a molecular formula of C10H12ClF3N2O and a molecular weight of approximately 259.65 g/mol. Its structure allows for various chemical reactions typical of carbonyl compounds, such as nucleophilic additions and reductions. The azetidine ring can also participate in transformations like ring-opening reactions under specific conditions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Preliminary studies indicate that it may modulate enzyme activity or receptor binding due to its structural characteristics. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing efficacy in biological systems.

Biological Activities

Antimicrobial and Anticancer Properties

Compounds containing azetidine rings have been investigated for their pharmacological properties, including antimicrobial and anticancer activities. The presence of the trifluoromethyl group may further enhance these activities by improving the compound's metabolic stability and bioavailability.

In vitro studies have shown that similar azetidine derivatives exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. For instance, compounds structurally related to this compound have demonstrated IC50 values ranging from 10–33 nM in inhibiting cell proliferation .

In Vitro Studies

A study focusing on azetidine derivatives revealed that certain compounds exhibited potent antiproliferative effects in MCF-7 cells. The mechanism involved the destabilization of tubulin polymerization, leading to cell cycle arrest and apoptosis .

| Compound | IC50 (nM) | Cell Line | Mechanism |

|---|---|---|---|

| Compound 9q | 10–33 | MCF-7 | Tubulin destabilization |

| Compound CA-4 | 3.9 | MCF-7 | Antimitotic activity |

Case Studies

Research has also highlighted the potential for this compound to serve as an intermediate in synthesizing more complex organic molecules with therapeutic applications. Its unique structural features suggest a distinct pharmacological profile compared to other azetidine-containing compounds .

Scientific Research Applications

Scientific Research Applications of 2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one

This compound is a synthetic organic compound with a molecular weight of approximately 259.65 g/mol and the molecular formula . It features a chloro substituent, an ethoxy group, and a trifluoromethyl azetidine moiety. Due to its structural characteristics, this compound is of interest in medicinal chemistry and pharmaceutical research. It is intended for research purposes only and is not designed for therapeutic applications at this stage.

Potential Applications

The applications of this compound primarily lie in medicinal chemistry and drug development. Its unique structure suggests potential uses in:

- Antimicrobial activities Compounds containing azetidine rings are investigated for their pharmacological properties, including antimicrobial activities.

- Anticancer activities Compounds containing azetidine rings are also investigated for their anticancer activities.

- Enzyme activity modulation The compound's reactivity is influenced by its functional groups, which can modulate enzyme activity or receptor binding due to their structural characteristics.

- Receptor binding The compound's reactivity is influenced by its functional groups, which can modulate enzyme activity or receptor binding due to their structural characteristics.

Interaction Studies

Interaction studies involving this compound focus on its ability to modulate biological targets. Such studies typically assess:

- Binding affinity Determining how strongly the compound binds to specific proteins or receptors.

- Enzyme inhibition Assessing its ability to inhibit specific enzymes involved in disease pathways.

- Cellular effects Investigating the impact on cell growth, apoptosis, or other cellular processes.

These studies are crucial for determining the compound's potential therapeutic applications and guiding further development efforts.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Functional Groups

Key Observations :

- Azetidine vs. The absence of aromaticity in the target compound may reduce conjugation effects seen in oxyfluorfen or thiophene derivatives.

- Trifluoromethyl Group : Present in both the target compound and oxyfluorfen, this group enhances lipophilicity and electron-withdrawing properties, influencing bioavailability and metabolic stability.

- Nitro Group (Oxyfluorfen): Absent in the target compound, nitro groups (as in oxyfluorfen) are associated with environmental persistence and carcinogenicity risks .

Reactivity Comparison :

- The azetidine ring’s strain may facilitate nucleophilic attacks, whereas oxyfluorfen’s nitro group directs electrophilic substitution. Thiophene derivatives exhibit electrophilic aromatic substitution reactivity.

Key Insights :

- The target compound’s azetidine core may offer advantages in targeted biological activity due to its compact structure, but its high toxicity necessitates careful handling.

Physicochemical Properties

Table 3: Physicochemical Comparison

Notable Differences:

- The target compound’s smaller size and strained ring may reduce thermal stability compared to oxyfluorfen.

- Trifluoromethyl groups in both the target and oxyfluorfen enhance resistance to metabolic degradation.

Preparation Methods

Azetidine Ring Formation and Substitution

- The azetidine core is typically synthesized starting from azetidine-3-carboxylic acid or its derivatives. For example, azetidine-3-carboxylic acid can be converted into methyl azetidine-3-carboxylate hydrochloride by reaction with thionyl chloride and methanol.

- Protection of the amine group is achieved using tert-butoxycarbonyl (Boc) anhydride in the presence of amine bases such as triethylamine or diisopropylethylamine to form Boc-protected intermediates.

- Introduction of trifluoromethyl and ethoxy groups occurs via nucleophilic substitution or addition reactions on the azetidine ring or its precursors. For instance, trifluoromethyl groups can be introduced through triflation reactions using triflic anhydride and subsequent displacement.

- Hydroxymethyl azetidine intermediates are converted into mesylates or tosylates using sulfonylation reagents like methanesulfonyl chloride or para-toluenesulfonyl chloride in the presence of amine bases.

- Fluorination or chlorination can be performed on mesylate intermediates using reagents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine to yield fluoromethyl or chloromethyl azetidine derivatives.

Introduction of the Chloro-Propanone Group

- The chloro-propanone moiety is introduced by reacting the azetidine intermediate with 2-chloropropanoyl chloride or related acyl chlorides under controlled conditions.

- This acylation step typically occurs under anhydrous conditions with a base to neutralize the released HCl, ensuring selective ketone formation.

- Alternatively, nucleophilic substitution of a suitable leaving group on the azetidine ring with 2-chloro-1-propanone derivatives can be employed.

Representative Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Azetidine protection | Boc anhydride, triethylamine or DIPEA | Protects amine for selective downstream reactions |

| Sulfonylation | Methanesulfonyl chloride or para-toluenesulfonyl chloride, triethylamine | Converts hydroxyl to good leaving group (mesylate/tosylate) |

| Fluorination/Chlorination | TBAF, hydrogen fluoride/trimethylamine, or chlorinating agents | Introduces halogen substituents on azetidine ring |

| Reduction | Sodium borohydride, Red-Al, lithium aluminum hydride | Reduces esters or ketones to alcohols as needed |

| Acylation | 2-Chloropropanoyl chloride, base (e.g., triethylamine) | Forms the ketone functional group on the propanone moiety |

Purification and Quality Control

- After each synthetic step, purification is typically achieved by aqueous extraction, organic solvent washes, and chromatographic techniques.

- Aqueous extraction with organic solvents helps reduce impurities such as residual chloromethyl azetidine derivatives.

- Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor reaction progress and confirm product identity.

- Final product purity is assessed by high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Summary Table of Key Synthetic Intermediates and Transformations

| Intermediate | Transformation Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Azetidine-3-carboxylic acid | Esterification | Thionyl chloride, methanol | Methyl azetidine-3-carboxylate hydrochloride |

| Methyl azetidine-3-carboxylate | Boc protection | Boc anhydride, triethylamine | Boc-protected azetidine intermediate |

| Boc-protected hydroxymethyl azetidine | Sulfonylation | Methanesulfonyl chloride, triethylamine | Mesylate or tosylate intermediate |

| Mesylate intermediate | Halogenation | TBAF or HF/trimethylamine | Fluoromethyl or chloromethyl azetidine derivative |

| Azetidine intermediate | Acylation | 2-Chloropropanoyl chloride, base | Target ketone compound formation |

Q & A

Q. What are the recommended synthetic routes for preparing 2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Route 1: Reacting a pre-synthesized azetidine derivative (e.g., 3-ethoxy-3-(trifluoromethyl)azetidine) with 2-chloropropanoyl chloride in the presence of a base like potassium carbonate (K₂CO₃) in dichloromethane (DCM) at 0–25°C .

- Route 2: Multi-step synthesis starting from trifluoromethyl ketones, followed by azetidine ring formation via cyclization and subsequent functionalization .

Key Considerations:

- Solvent Choice: Polar aprotic solvents (e.g., DCM, THF) enhance reactivity but may require careful temperature control to avoid side reactions.

- Base Selection: K₂CO₃ or triethylamine (TEA) minimizes hydrolysis of reactive intermediates.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity (>95% by HPLC) .

Q. Table 1: Comparison of Synthetic Routes

| Route | Starting Materials | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Azetidine + 2-chloropropanoyl chloride | 65–75 | 92–98 |

| 2 | Trifluoromethyl ketone derivatives | 40–55 | 85–90 |

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR: Focus on diagnostic signals:

- Azetidine Ring: δ 3.5–4.5 ppm (N-CH₂ protons) and δ 70–80 ppm (quaternary carbon adjacent to CF₃) .

- CF₃ Group: δ -60 to -65 ppm in ¹⁹F NMR .

- IR Spectroscopy: Stretch at ~1700 cm⁻¹ (ketone C=O) and 1100–1250 cm⁻¹ (C-O from ethoxy group) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 300.07 (calculated for C₁₀H₁₄ClF₃NO₂) .

Note: Use deuterated chloroform (CDCl₃) for solubility and minimal signal overlap.

Q. What are the primary reactivity patterns of this compound in substitution and oxidation reactions?

Methodological Answer:

- Nucleophilic Substitution: The chloro group at the propanone position undergoes SN2 reactions with amines (e.g., benzylamine) in DMF at 60°C, yielding secondary amides .

- Oxidation: Treat with KMnO₄ in acidic conditions to form carboxylic acid derivatives (monitor via TLC).

- Azetidine Ring Stability: The ethoxy and CF₃ groups enhance ring rigidity, reducing ring-opening under mild conditions .

Caution: Avoid strong bases (e.g., NaOH) to prevent azetidine ring degradation.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?

Methodological Answer:

- Crystallization: Use slow evaporation of a saturated solution in ethyl acetate/hexane (1:1) to obtain single crystals .

- Data Collection: Employ a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) .

- Refinement: Use SHELXL (v.2018/3) for structure solution. Key parameters:

Example Finding: The azetidine ring adopts a puckered conformation, with the CF₃ group in an equatorial position to minimize steric strain .

Q. What computational methods (e.g., DFT) predict the compound’s electronic properties and reaction pathways?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to:

- Map electrostatic potential surfaces (EPS) and identify electrophilic sites (e.g., carbonyl carbon).

- Calculate bond dissociation energies (BDEs) for the C-Cl bond (~75 kcal/mol) .

- Molecular Dynamics (MD): Simulate solvation effects in DMSO to model reaction kinetics .

Key Insight: The CF₃ group withdraws electron density, increasing the electrophilicity of the ketone carbonyl .

Q. How to address contradictory data in reaction yields or spectroscopic results across studies?

Methodological Answer:

- Case Study: Discrepancies in substitution reaction yields (50% vs. 75%):

- Variable Control: Ensure consistent reagent ratios (e.g., 1:1.2 for amine:chloro compound).

- Moisture Sensitivity: Use anhydrous solvents and a nitrogen atmosphere .

- Analytical Validation: Cross-check NMR assignments with 2D techniques (HSQC, HMBC) .

Q. Table 2: Troubleshooting Contradictions

| Issue | Likely Cause | Solution |

|---|---|---|

| Low Yield | Incomplete azetidine ring formation | Optimize cyclization temperature (e.g., 80°C → 100°C) |

| NMR Signal Splitting | Rotameric forms of the ethoxy group | Acquire spectra at elevated temps (e.g., 40°C) |

Q. What strategies validate the compound’s potential as a kinase inhibitor or bioactive scaffold?

Methodological Answer:

- In Silico Screening: Dock the compound into kinase ATP-binding pockets (e.g., EGFR) using AutoDock Vina. Focus on hydrogen bonds with backbone amides (e.g., Met793) .

- In Vitro Assays: Test IC₅₀ values against kinase panels (e.g., DiscoverX KINOMEscan).

- SAR Analysis: Modify the ethoxy group to methoxy or hydroxy variants and compare activity .

Preliminary Data: Analogous azetidine-containing compounds show IC₅₀ values of 10–100 nM in kinase assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.